Methyl 5-(2-chlorophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
CAS No.: 617698-54-1
Cat. No.: VC15567004
Molecular Formula: C17H17ClN2O3S
Molecular Weight: 364.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 617698-54-1 |
|---|---|
| Molecular Formula | C17H17ClN2O3S |
| Molecular Weight | 364.8 g/mol |
| IUPAC Name | methyl 5-(2-chlorophenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C17H17ClN2O3S/c1-4-12-15(21)20-14(10-7-5-6-8-11(10)18)13(16(22)23-3)9(2)19-17(20)24-12/h5-8,12,14H,4H2,1-3H3 |
| Standard InChI Key | PDHMKESVKMMDJA-UHFFFAOYSA-N |
| Canonical SMILES | CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=CC=C3Cl |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound features a bicyclic thiazolo[3,2-a]pyrimidine scaffold, where the thiazole ring (a five-membered ring containing nitrogen and sulfur) is fused with a pyrimidine ring (a six-membered di-nitrogen heterocycle). Key substituents include:
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5-position: A 2-chlorophenyl group, contributing steric bulk and electronic effects.
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2-position: An ethyl group, enhancing lipophilicity.
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7-position: A methyl group, modulating steric interactions.
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6-position: A methyl carboxylate ester, influencing solubility and reactivity.
The molecular formula is C₁₈H₁₈ClN₃O₃S, with a molecular weight of 391.87 g/mol.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O₃S |
| Molecular Weight | 391.87 g/mol |
| Melting Point | 162–164°C (predicted) |
| Solubility | Low in water; soluble in DMSO |
Synthetic Pathways
Multicomponent Reactions (MCRs)
A primary route involves MCRs, enabling efficient assembly of the thiazolo[3,2-a]pyrimidine core. For example, reacting 2-aminothiazole derivatives with α,β-unsaturated ketones or aldehydes under acidic conditions yields the fused ring system . The 2-chlorophenyl group is introduced via substitution reactions using 2-chlorobenzaldehyde precursors .
Condensation and Cyclization
Alternative methods employ condensation of pyrimidine-2-thiones with halogenated ketones. For instance, treating 5-amino-4-(2-chlorophenyl)-6-methylpyrimidin-2(1H)-one with 2-bromo-1-(2-chlorophenyl)ethanone in ethanol under reflux achieves cyclization to the thiazolo-pyrimidine framework .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiazole formation | 2-Aminothiazole, HCl, reflux | 75% |
| Pyrimidine cyclization | Acetic anhydride, 110°C | 82% |
| Esterification | Methyl chloroformate, K₂CO₃ | 90% |
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions include:
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1715 cm⁻¹: C=O stretch of the carboxylate ester.
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1660 cm⁻¹: C=O stretch of the pyrimidinone ring.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
| Organism | Zone of Inhibition (10 μg/mL) |
|---|---|
| S. aureus | 18 ± 1.2 |
| E. coli | 12 ± 0.8 |
| C. albicans | 15 ± 1.0 |
Mechanistic Insights
The compound likely inhibits microbial DNA gyrase or dihydrofolate reductase (DHFR), critical enzymes for nucleic acid synthesis. Molecular docking studies suggest strong binding affinity (−9.2 kcal/mol) to DHFR’s active site .
Physicochemical Properties
Solubility and Partitioning
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LogP: 2.8 (predicted), indicating moderate lipophilicity.
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Aqueous Solubility: <0.1 mg/mL, necessitating formulation with co-solvents like PEG-400.
Stability Profile
Stable under acidic conditions (pH 2–6) but hydrolyzes in alkaline media (pH > 8), releasing the free carboxylic acid .
Comparative Analysis with Analogues
Replacing the 2-chlorophenyl group with 3-chlorophenyl (as in) reduces antimicrobial potency by 30%, highlighting the importance of substitution patterns. Similarly, substituting the ethyl group with methyl decreases metabolic stability .
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